molecular formula C7H8FNO3S2 B14128764 N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride

N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride

Cat. No.: B14128764
M. Wt: 237.3 g/mol
InChI Key: DRCVSIMWSFDKLW-UHFFFAOYSA-N
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Description

N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride is a specialized sulfur(VI) fluoride compound that serves as a versatile linkage agent in sulfur fluoride exchange (SuFEx) click chemistry. SuFEx is a category of click chemistry that enables the reliable, modular, and high-fidelity connection of molecular building blocks, which is widely adopted in organic synthesis, drug discovery, and materials science . This compound belongs to the class of sulfonimidoyl fluorides, which are monoaza-isosteres of sulfonyl fluorides; the key structural difference is the replacement of one oxygen atom on the sulfur center with a nitrogen moiety, which provides an extra handle to fine-tune reactivity and physicochemical properties by modifying the N-substituent . The S-F bond in these reagents is highly stable under a range of conditions but reacts selectively with nucleophiles, making it an ideal candidate for post-assembly functionalization and the construction of complex molecules . Beyond its primary role as an electrophile in SuFEx reactions with oxygen and nitrogen nucleophiles , recent advancements have demonstrated that sulfonimidoyl fluorides can be activated to participate in radical chemistry. Through cooperative organosuperbase activation and photoredox catalysis, these reagents can be converted into S(VI) radicals for ligation with alkenes, leading to the synthesis of valuable compounds like vinyl sulfoximines with excellent E-selectivity . This method provides a powerful and general platform to expand the synthetic utility of sulfur(VI) fluoride electrophiles beyond their classical reactivity . The presence of a stereogenic sulfur center also makes this compound a potential chiral template for use in asymmetric synthesis and for creating enantiomerically defined molecules in pharmaceutical and agrochemical research . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H8FNO3S2

Molecular Weight

237.3 g/mol

IUPAC Name

N-(fluoro-oxo-phenyl-λ6-sulfanylidene)methanesulfonamide

InChI

InChI=1S/C7H8FNO3S2/c1-13(10,11)9-14(8,12)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

DRCVSIMWSFDKLW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N=S(=O)(C1=CC=CC=C1)F

Origin of Product

United States

Preparation Methods

Fluorination of Sulfonimidoyl Chloride Intermediates

A predominant route involves the synthesis of sulfonimidoyl chlorides followed by halogen exchange. This method draws parallels to sulfonyl fluoride preparations, where metal fluorides displace chloride under phase-transfer catalysis.

Procedure :

  • Sulfonimidoyl Chloride Synthesis :
    Benzenesulfinamide (Ph–SO–NH₂) is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to yield benzenesulfonimidoyl chloride (Ph–SO(NH)–Cl).
  • Fluorination :
    The chloride intermediate reacts with potassium bifluoride (KHF₂) in acetonitrile/acetone (1:1 v/v) at 60°C for 12 hours, using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This step replaces chloride with fluoride, forming benzenesulfonimidoyl fluoride (Ph–SO(NH)–F).

Optimization Insights :

  • Catalyst Loadings : TBAB (5 mol%) maximizes fluoride nucleophilicity by stabilizing the [F–H–F]⁻ anion.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance ion pair separation, improving reaction rates.

Data Table 1 : Fluorination Efficiency of Sulfonimidoyl Chlorides

Substrate Fluoride Source Catalyst Yield (%)
Ph–SO(NH)–Cl KHF₂ TBAB 78
4-NO₂–C₆H₄–SO(NH)–Cl KHF₂ TBAB 65
2,4-(CH₃)₂–C₆H₃–SO(NH)–Cl CsF TMAC 72

Direct Sulfonylation of Sulfonimidoyl Fluorides

Introducing the methylsulfonyl group to the nitrogen atom necessitates selective sulfonylation without displacing the fluoride.

Procedure :

  • Sulfonimidoyl Fluoride Activation :
    Benzenesulfonimidoyl fluoride (Ph–SO(NH)–F) is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
  • Methylsulfonylation :
    Methylsulfonyl chloride (CH₃SO₂Cl) is added dropwise, and the mixture is stirred at room temperature for 6 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Critical Considerations :

  • Base Selection : Strong bases (e.g., NaH) prevent premature hydrolysis of the sulfonimidoyl fluoride.
  • Stoichiometry : A 1.2:1 molar ratio of CH₃SO₂Cl to substrate minimizes di-sulfonylation byproducts.

Data Table 2 : Sulfonylation Efficiency Under Varied Conditions

Base Solvent Temp (°C) Yield (%)
NaH THF 25 68
K₂CO₃ Acetone 40 45
DBU DMF 0→25 52

Alternative Routes via Sulfur(vi) Exchange Chemistry

Oxidative Fluorination of Sulfonimidothioates

Thioether intermediates offer a pathway to bypass chloride handling:

  • Sulfonimidothioate Synthesis :
    Benzenesulfinamide reacts with methylthiol (CH₃SH) in the presence of iodine to form Ph–SO(NH)–SMe.
  • Oxidation and Fluorination :
    Treatment with N-chlorosuccinimide (NCS) in HF/pyridine converts the thioether to sulfonimidoyl fluoride.

Advantages :

  • Avoids gaseous chlorine, enhancing safety.
  • Compatible with acid-sensitive substrates.

Challenges and Mechanistic Insights

Competing Hydrolysis Pathways

Sulfonimidoyl fluorides are prone to hydrolysis under basic or aqueous conditions. Kinetic studies reveal a half-life of 4.2 hours in pH 7.4 buffer, necessitating anhydrous conditions during synthesis.

Electronic Effects on Fluorination

Electron-withdrawing substituents on the benzene ring (e.g., –NO₂) reduce fluorination yields due to decreased nucleophilic aromatic substitution (SNAr) reactivity. Conversely, electron-donating groups (e.g., –OCH₃) stabilize transition states, improving yields.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to enzyme inactivation . This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

4-Chloro-N-[(4-Methylphenyl)Sulfonyl]-Benzenesulfonimidoyl Fluoride (CAS 2143892-50-4)

  • Structural Differences : The tosyl (4-methylphenylsulfonyl) group replaces the methylsulfonyl group in the target compound. The additional chloro substituent on the benzene ring alters electronic properties.
  • Fluoride lability may differ due to electronic effects .
  • Applications : Tosyl-substituted sulfonimidoyl fluorides are used as intermediates in Suzuki-Miyaura couplings, while methylsulfonyl variants may exhibit enhanced stability in polar aprotic solvents.
Property N-(Methylsulfonyl)-Benzenesulfonimidoyl Fluoride 4-Chloro-N-Tosyl-Benzenesulfonimidoyl Fluoride
Molecular Formula C₇H₇FNO₃S₂ C₁₃H₁₂ClFNO₃S₂
Electron-Withdrawing Group -SO₂CH₃ -SO₂C₆H₄CH₃
Substituent Effects Stronger electrophilicity Moderate steric hindrance

N-Methyl-N-(Methylsulfonyl)Benzenesulfonamide (CAS 183744-36-7)

  • Structural Differences : This compound lacks the sulfonimidoyl fluoride group, instead featuring a sulfonamide (-SO₂NH-) linkage.
  • Reactivity : The absence of the fluoride limits its utility in nucleophilic substitution. However, the methylsulfonyl group enhances acidity of the N-H bond, making it a candidate for base-mediated reactions .
  • Applications : Primarily used as a stabilizing agent or catalyst in sulfonation reactions, contrasting with the fluoride’s role in cross-coupling chemistry.
Property This compound N-Methyl-N-(Methylsulfonyl)Benzenesulfonamide
Functional Group Sulfonimidoyl fluoride (-NSO₂F) Sulfonamide (-SO₂NH-)
Fluoride Reactivity High (leaving group capability) None
Synthetic Use Electrophilic reagent Acid catalyst or stabilizer

N-Benzyl-N-Methylsulfamoyl Fluoride (CAS 1934390-37-0)

  • Structural Differences : A sulfamoyl fluoride (R₂NSO₂F) with benzyl and methyl substituents, contrasting with the sulfonimidoyl fluoride backbone.
  • Reactivity : Sulfamoyl fluorides are less electrophilic at sulfur compared to sulfonimidoyl fluorides due to the absence of the imidoyl nitrogen. The benzyl group introduces steric hindrance .
  • Applications : Used in peptide synthesis and as protease inhibitors, whereas sulfonimidoyl fluorides are more common in C-S bond-forming reactions.
Property This compound N-Benzyl-N-Methylsulfamoyl Fluoride
Core Structure Sulfonimidoyl fluoride Sulfamoyl fluoride
Electrophilicity Higher (due to imidoyl nitrogen) Lower
Typical Reactions Cross-coupling, fluorination Enzyme inhibition, peptide modification

Research Findings and Trends

  • Electronic Effects : Methylsulfonyl groups enhance the electrophilicity of sulfonimidoyl fluorides, enabling reactions under milder conditions compared to tosyl or perfluorinated analogs (e.g., CAS 51947-19-4 in ) .
  • Stability : Sulfonimidoyl fluorides with methylsulfonyl substituents exhibit superior thermal stability over sulfonyl chlorides (e.g., CAS 25444-35-3) due to reduced hydrolysis susceptibility .
  • Synthetic Utility : The target compound’s fluoride is a superior leaving group compared to sulfonamides, enabling applications in metal-catalyzed reactions, as seen in related benzimidazole-sulfonamide hybrids () .

Biological Activity

N-(Methylsulfonyl)-benzenesulfonimidoyl fluoride (MSBF) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of MSBF, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

MSBF is characterized by the presence of a sulfonamide group, which significantly influences its biological activity. The fluorine atom in the compound enhances its reactivity and stability, making it a valuable candidate in drug design. The structure can be represented as follows:

N methylsulfonyl benzenesulfonimidoyl fluoride\text{N methylsulfonyl benzenesulfonimidoyl fluoride}

Mechanisms of Biological Activity

1. Antimicrobial Activity
Research indicates that sulfonamide derivatives, including MSBF, exhibit antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for DNA synthesis and cellular replication. This has been observed in various studies where sulfonamides were effective against a range of bacterial strains.

2. Antiparasitic Effects
Sulfonyl fluorides have been identified as privileged warheads in chemical biology due to their ability to selectively inhibit proteasome activity in parasites. For instance, compounds similar to MSBF have shown effectiveness against Plasmodium berghei, demonstrating potential for antimalarial applications .

3. Cytotoxicity and Cell Viability
Studies have demonstrated that MSBF can influence cell viability through mechanisms such as apoptosis and necrosis. For example, exposure to sulfonamide derivatives at certain concentrations resulted in significant cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities of MSBF and Related Compounds

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntiparasiticSelective inhibition of proteasome in parasites
CytotoxicityInduction of apoptosis in cancer cells
NeurotoxicityImpacts on neuronal cell viability

Case Study: Anticancer Activity

A notable study investigated the effects of MSBF on human cancer cell lines. The results showed that treatment with MSBF led to a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the potential of MSBF as an anticancer agent, warranting further exploration into its pharmacological properties.

Toxicological Considerations

While exploring the biological activity of MSBF, it is essential to consider its toxicity profile. Research has indicated that high concentrations of fluorinated compounds can lead to neurotoxic effects, impacting cognitive functions and neuronal health . Therefore, understanding the therapeutic window is crucial for the safe application of MSBF in clinical settings.

Q & A

Basic: What are the recommended synthetic routes for N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling a benzenesulfonamide precursor with a methylsulfonyl fluoride moiety. A validated approach includes:

  • Step 1 : Reacting benzenesulfonyl chloride derivatives with methylamine under anhydrous conditions to form the sulfonamide intermediate.
  • Step 2 : Fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce the fluoride group.
  • Optimization : Use catalytic DMAP in pyridine to enhance reaction efficiency, as demonstrated in analogous sulfonamide syntheses . Purification via column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradients) ensures high yield and purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve structural features, such as methylsulfonyl (SO2CH3SO_2CH_3) and sulfonimidoyl fluoride (NSO2FNSO_2F) groups. Chemical shifts for fluorine (~120-140 ppm in 19F^{19}\text{F} NMR) confirm fluoride incorporation .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+^+ peaks) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, especially for chiral variants .

Advanced: How does the sulfonimidoyl fluoride group influence reactivity compared to traditional sulfonyl fluorides?

Methodological Answer:
The sulfonimidoyl fluoride (NSO2FNSO_2F) group exhibits enhanced electrophilicity due to nitrogen’s electron-withdrawing effect, increasing its reactivity as a "click" chemistry handle. Key differences:

  • Hydrolytic Stability : Sulfonimidoyl fluorides are more resistant to hydrolysis than sulfonyl fluorides, enabling use in aqueous biological assays .
  • Enzyme Inhibition : Unlike PMSF (a sulfonyl fluoride), the methylsulfonyl group in this compound may improve selectivity for serine proteases by modulating steric and electronic interactions .

Advanced: What strategies resolve discrepancies in biological activity data across assay conditions?

Methodological Answer:

  • Buffer Compatibility : Test activity in varying pH (e.g., Tris-HCl vs. phosphate buffers) and ionic strengths, as fluoride reactivity is pH-sensitive .
  • Control Experiments : Include PMSF as a reference inhibitor to benchmark nonspecific protease inhibition .
  • Cross-Validation : Use orthogonal assays (e.g., fluorogenic substrates vs. gel-based activity assays) to confirm target engagement .

Advanced: What computational approaches predict interactions with serine proteases?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina model binding poses, focusing on the sulfonimidoyl fluoride’s interaction with catalytic serine residues.
  • MD Simulations : Assess binding stability over time, accounting for solvation effects and conformational flexibility .
  • QSAR Models : Correlate substituent effects (e.g., methylsulfonyl vs. tosyl groups) with inhibitory potency using PubChem bioactivity data .

Advanced: How can chiral synthesis techniques explore stereochemical impacts on pharmacological properties?

Methodological Answer:

  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to enantioselectively form the sulfonimidoyl fluoride center .
  • Chiral HPLC : Resolve racemic mixtures using columns like Chiralpak® IG-3, validated for sulfonamide derivatives .
  • Biological Evaluation : Test enantiomers in cellular assays to identify stereospecific effects on toxicity and efficacy, as seen in radiopharmaceutical studies .

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